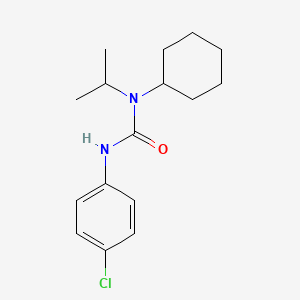

N'-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea

Descripción general

Descripción

“N’-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea” is a complex organic compound. It contains a urea group (NH-CO-NH), which is attached to a 4-chlorophenyl group, a cyclohexyl group, and an isopropyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography . The compound would likely exhibit intermolecular interactions such as hydrogen bonding due to the presence of the urea group .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The urea group could undergo hydrolysis to form amines and carbon dioxide . The chlorophenyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar urea group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Peptide Synthesis

One closely related compound, N-cyclohexyl-N'-isopropylcarbodiimide, demonstrates utility in peptide synthesis. It has been used for peptide couplings, showing efficiency comparable or even superior to commonly used carbodiimides. This suggests that N'-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea could potentially be explored for similar applications in peptide or protein synthesis, especially where specific structural or solubility properties are advantageous (Izdebski, Pachulska, & Orłowska, 2009).

Biocatalysis

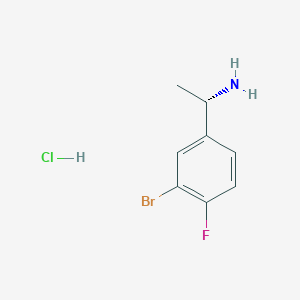

Another study explored the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using E. coli as a whole-cell catalyst in a green, economic, and efficient manner. This underscores the potential of related chlorophenyl compounds in biocatalytic processes, possibly including this compound, for the synthesis of complex organic molecules (Chen et al., 2021).

Environmental Remediation

Research into the enzymatic hydrolysis of phenylcarbamate herbicides by soil bacteria indicates a broader interest in the degradation and environmental processing of similar compounds. This suggests potential research applications of this compound in environmental science, particularly in studying the biodegradation of herbicides and related organic pollutants (Kearney & Kaufman, 1965).

Chemical Synthesis and Characterization

The synthesis and characterization of derivatives with similar structural components highlight the interest in understanding the chemical properties and potential applications of such compounds. Studies on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, for example, involve the synthesis, characterization, and X-ray diffraction analysis to explore their potential uses, suggesting a similar research path could be valuable for this compound (Özer, Arslan, VanDerveer, & Külcü, 2009).

Catalysis

Research on improving the activity of Pd/C catalysts by doping activated carbon supports with nitrogen for hydrodechlorination reactions demonstrates the ongoing interest in catalysis involving chlorophenyl compounds. This area of research could be relevant for exploring the catalytic applications of this compound in similar reactions (Ruiz-Garcia et al., 2020).

Mecanismo De Acción

Target of Action

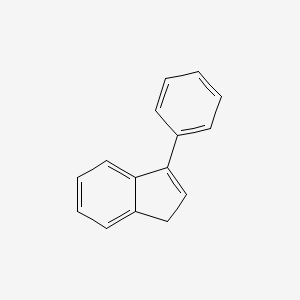

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to disrupt oxidative phosphorylation at the mitochondria, resulting in disruption of atp production and cellular death .

Biochemical Pathways

Compounds like pyraclostrobin, which have a similar chlorophenyl group, act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes, resulting in cessation of fungal growth .

Result of Action

It’s worth noting that similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-1-cyclohexyl-1-propan-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-12(2)19(15-6-4-3-5-7-15)16(20)18-14-10-8-13(17)9-11-14/h8-12,15H,3-7H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOGIWAFVKKOKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCCC1)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

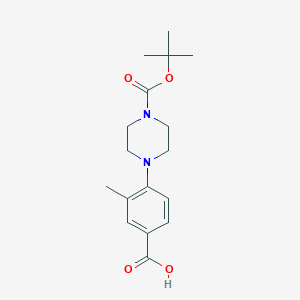

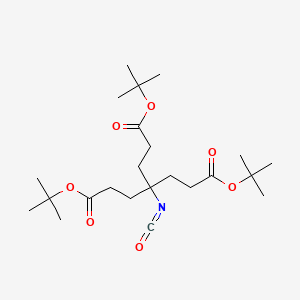

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

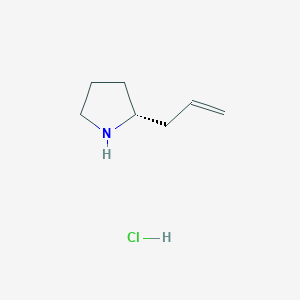

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide](/img/structure/B3113601.png)

![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B3113640.png)

![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3113674.png)

![Spiro[2.4]heptan-5-ol](/img/structure/B3113697.png)